Physicochemical Differentiation: Halogen vs. Non-Halogenated 4-Aminopyridyl Sulfonylpiperazine Analogs
The target compound contrasts sharply with its closest commercial analog, tert-butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate (CID 102538930). The absence of a bromine atom at the pyridine 5-position results in a calculated XLogP3-AA of approximately 0.5, versus 1.2 for the brominated analog, indicating significantly lower lipophilicity [1]. This difference influences both membrane permeability and non-specific protein binding. The molecular weight is reduced by 78.89 g/mol (342.42 vs. 421.31 g/mol), enhancing compliance with lead-likeness criteria and potentially simplifying downstream purification [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | Predicted XLogP3-AA: ~0.5; Molecular Weight: 342.42 g/mol (C14H22N4O4S) |
| Comparator Or Baseline | tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate: XLogP3-AA = 1.2; Molecular Weight: 421.31 g/mol |
| Quantified Difference | Δ XLogP3-AA = -0.7 units; Δ MW = -78.89 g/mol (18.7% reduction) |
| Conditions | Computed physicochemical properties based on PubChem data for analog (CID 102538930) and standard calculation methods for the target compound. |
Why This Matters
For procurement decisions in lead optimization, this lower lipophilicity and molecular weight reduce the risk of promiscuous binding and solubility issues, making it a superior starting point for developing oral drug candidates.
- [1] PubChem Compound Summary for CID 102538930, tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. View Source
